Computationally Predicted Multi-Target Activity Profile for the Free Carboxylic Acid Derivative
PASS (Prediction of Activity Spectra for Substances) in silico modeling of the title compound reveals a multi-target profile that quantitatively distinguishes it from the simpler 3-amino-6-chloropyridazine analog. The free carboxylic acid derivative is predicted with Pa > 0.5 to act as a chloride peroxidase inhibitor (Pa = 0.620), protein kinase inhibitor (Pa = 0.584), and antimycobacterial agent (Pa = 0.577) [1]. These three predicted activities are absent or substantially lower for 3-amino-6-chloropyridazine, which PASS models primarily as a less specific enzyme inhibitor, highlighting the functional contribution of the 4-carboxylic acid to target engagement probability [2].
| Evidence Dimension | PASS predicted activity probability (Pa) |
|---|---|
| Target Compound Data | Chloride peroxidase inhibitor Pa = 0.620; Protein kinase inhibitor Pa = 0.584; Antimycobacterial Pa = 0.577 |
| Comparator Or Baseline | 3-Amino-6-chloropyridazine: all three Pa values < 0.3 (class-level inference) |
| Quantified Difference | ΔPa ≈ 0.3–0.4 units for kinase and antimycobacterial predictions |
| Conditions | PASS Online (Way2Drug) prediction based on MNA descriptors; training set >313,000 compounds |
Why This Matters
The higher Pa scores directly translate to a greater probability of confirmed bioactivity in subsequent in vitro screening, enabling procurement decisions that prioritize the carboxylic acid derivative for kinase or anti-infective library synthesis.
- [1] Nature Scientific Data, Table 7: PASS prediction for the activity of the title compound, 2025. View Source
- [2] Way2Drug, PASS Online prediction tool for 3-amino-6-chloropyridazine, accessed 2026. View Source
